1-Chlorotriacontane
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Overview
Description
1-Chlorotriacontane is a long-chain alkane with a chloro substituent at the 1-position. It is a colorless, odorless, and waxy solid that is insoluble in water but soluble in organic solvents. This compound has gained attention due to its potential biological and industrial applications.
Mechanism of Action
Mode of Action
As a chlorinated alkane, it may interact with biological molecules through hydrophobic interactions or halogen bonding .
Biochemical Pathways
Given the compound’s structure, it could potentially incorporate into lipid bilayers or interact with other hydrophobic sites within biological systems .
Pharmacokinetics
It may accumulate in fatty tissues due to its lipophilic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chlorotriacontane. Factors such as temperature, pH, and the presence of other chemicals can affect its physical and chemical properties, and thus its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotriacontane can be synthesized through the chlorination of triacontane using phosphorus pentachloride . The reaction typically involves heating triacontane with phosphorus pentachloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the chlorination of long-chain alkanes. The process may involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorotriacontane primarily undergoes substitution reactions due to the presence of the chloro substituent. It can also participate in reduction reactions to remove the chlorine atom and restore the original alkane structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to convert this compound back to triacontane.
Major Products Formed:
Substitution Reactions: The major product is typically 1-hydroxytriacontane.
Reduction Reactions: The major product is triacontane.
Scientific Research Applications
1-Chlorotriacontane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of long-chain alkanes and their derivatives.
Biology: It serves as a model compound for studying the behavior of long-chain alkanes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
- 1-Chlorooctadecane
- 1-Chlorodocosane
- 1-Chlorotetracosane
These compounds are used in various applications, including as intermediates in chemical synthesis and as reference compounds in research.
Properties
IUPAC Name |
1-chlorotriacontane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRLRIWTSAZOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575729 |
Source
|
Record name | 1-Chlorotriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-82-4 |
Source
|
Record name | 1-Chlorotriacontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62016-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chlorotriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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